![molecular formula C18H25NO4 B15096099 1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)
1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a phenoxy moiety
Preparation Methods
The synthesis of 1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Acetyl Intermediate: This step involves the reaction of 3-methyl-4-(propan-2-yl)phenol with acetyl chloride in the presence of a base such as pyridine to form the phenoxy acetyl intermediate.
Coupling with Piperidine: The phenoxy acetyl intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenoxy moiety is believed to interact with hydrophobic pockets in proteins, while the piperidine ring may engage in hydrogen bonding with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can alter its solubility and reactivity.
1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can affect its hydrogen bonding capabilities and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25NO4 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-12(2)16-5-4-15(10-13(16)3)23-11-17(20)19-8-6-14(7-9-19)18(21)22/h4-5,10,12,14H,6-9,11H2,1-3H3,(H,21,22) |
InChI Key |
JSOGIPLYOOIFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


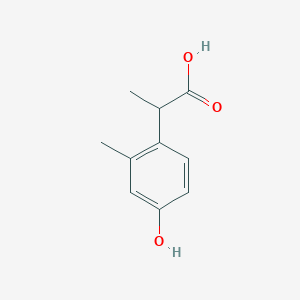
![methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate](/img/structure/B15096030.png)
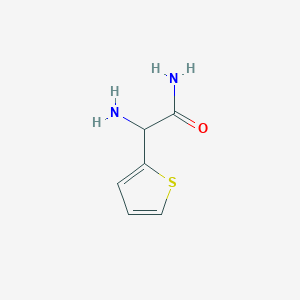
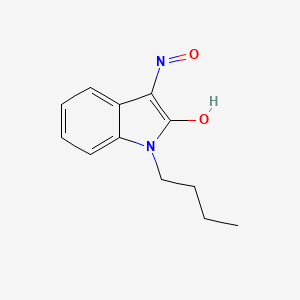
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
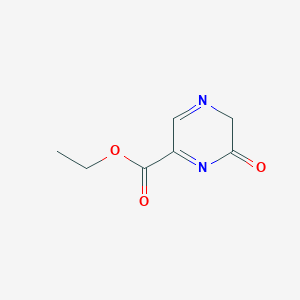
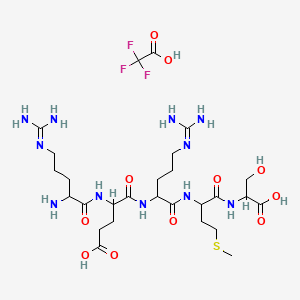
![Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B15096074.png)
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B15096083.png)
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)
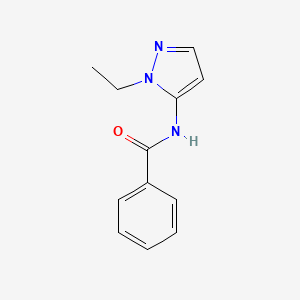
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096106.png)
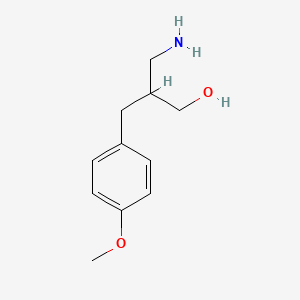
![Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester](/img/structure/B15096113.png)
